spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride, Mixture of diastereomers
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Overview
Description
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride, Mixture of diastereomers: is a complex organic compound characterized by its unique spirocyclic structure. This compound consists of a bicyclic heptane ring fused to a cyclopropane ring, with an amine group attached at the fifth position and a hydrochloride salt form. The mixture of diastereomers indicates the presence of multiple stereoisomers with different spatial arrangements of their atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride typically involves multiple steps, starting with the construction of the bicyclic heptane core. One common approach is the use of intramolecular cyclization reactions, where linear precursors are cyclized to form the spirocyclic structure. The amine group is then introduced through amination reactions, and the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form nitro compounds or amides.
Reduction: : Reduction reactions can convert the amine group to a more reduced form, such as an amine or an alkane.
Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as halides (Cl⁻, Br⁻) and strong bases (e.g., sodium hydride, NaH) are employed in substitution reactions.
Major Products Formed
Oxidation: : Nitro compounds, amides, and other oxidized derivatives.
Reduction: : Reduced amines, alkanes, and other reduced forms.
Substitution: : Halogenated derivatives, alkylated products, and other substituted compounds.
Scientific Research Applications
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in drug discovery and development.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-amine hydrochloride is unique due to its spirocyclic structure and the presence of both a bicyclic heptane and a cyclopropane ring. Similar compounds include:
Spiro[bicyclo[2.2.1]heptane-2,4'-[1,3]dioxane]
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-one
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-5-ol
These compounds share the spirocyclic framework but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
2742657-57-2 |
---|---|
Molecular Formula |
C9H16ClN |
Molecular Weight |
173.68 g/mol |
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c10-8-4-7-3-6(8)5-9(7)1-2-9;/h6-8H,1-5,10H2;1H |
InChI Key |
UMOHBCIKKIEYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC3CC2CC3N.Cl |
Purity |
95 |
Origin of Product |
United States |
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